molecular formula C15H18F3NO B256992 N-cycloheptyl-2-(trifluoromethyl)benzamide

N-cycloheptyl-2-(trifluoromethyl)benzamide

Cat. No. B256992
M. Wt: 285.3 g/mol
InChI Key: ZOKUXFXJPJGCJV-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide family of compounds and is known for its ability to selectively bind to and modulate the activity of certain ion channels in the brain and nervous system.

Mechanism Of Action

The mechanism of action of N-cycloheptyl-2-(trifluoromethyl)benzamide involves its ability to bind to and modulate the activity of certain ion channels in the brain and nervous system. Specifically, N-cycloheptyl-2-(trifluoromethyl)benzamide has been shown to selectively bind to the voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

N-cycloheptyl-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects, particularly in the brain and nervous system. Studies have shown that N-cycloheptyl-2-(trifluoromethyl)benzamide can modulate the activity of voltage-gated sodium channels, which can lead to changes in the excitability and firing patterns of neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-cycloheptyl-2-(trifluoromethyl)benzamide for lab experiments is its ability to selectively modulate the activity of certain ion channels in the brain and nervous system. This makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, one limitation of N-cycloheptyl-2-(trifluoromethyl)benzamide is that it can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are a number of future directions for research on N-cycloheptyl-2-(trifluoromethyl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of N-cycloheptyl-2-(trifluoromethyl)benzamide and its effects on ion channel activity and neuronal excitability. Finally, there is a need for the development of more efficient and effective synthesis methods for N-cycloheptyl-2-(trifluoromethyl)benzamide.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(trifluoromethyl)benzamide involves a series of chemical reactions that begin with the reaction of cycloheptanone with trifluoromethyl iodide to form the corresponding cycloheptanone trifluoromethyl derivative. This intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, N-cycloheptyl-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-cycloheptyl-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of interest has been its ability to selectively modulate the activity of certain ion channels in the brain and nervous system, particularly the voltage-gated sodium channels.

properties

Product Name

N-cycloheptyl-2-(trifluoromethyl)benzamide

Molecular Formula

C15H18F3NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-cycloheptyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)13-10-6-5-9-12(13)14(20)19-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,19,20)

InChI Key

ZOKUXFXJPJGCJV-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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